molecular formula C22H16ClFN2O3 B12480363 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one

2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one

Cat. No.: B12480363
M. Wt: 410.8 g/mol
InChI Key: RCLFRRYTVNUSRR-UHFFFAOYSA-N
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Description

2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2-chloro-6-fluorobenzyl group and a methoxyphenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one
  • 2-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one
  • 2-{3-[(2-bromobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one

Uniqueness

The presence of both chloro and fluoro substituents in 2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}quinazolin-4(3H)-one imparts unique electronic and steric properties that can enhance its binding affinity and specificity for certain molecular targets. This makes it distinct from other similar compounds that may only have one type of halogen substituent .

Properties

Molecular Formula

C22H16ClFN2O3

Molecular Weight

410.8 g/mol

IUPAC Name

2-[3-[(2-chloro-6-fluorophenyl)methoxy]-4-methoxyphenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C22H16ClFN2O3/c1-28-19-10-9-13(21-25-18-8-3-2-5-14(18)22(27)26-21)11-20(19)29-12-15-16(23)6-4-7-17(15)24/h2-11H,12H2,1H3,(H,25,26,27)

InChI Key

RCLFRRYTVNUSRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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